molecular formula C13H13NO2 B2560369 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 26088-66-4

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No.: B2560369
CAS No.: 26088-66-4
M. Wt: 215.252
InChI Key: CGJLAUQMHSAAMY-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a tricyclic structure consisting of a carbazole core with a carboxylic acid functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents used.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, hypervalent iodine compounds, selenium (IV) oxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Carbazole-3-carboxylic acid derivatives.

    Reduction: Carbazole-3-alcohol, carbazole-3-aldehyde.

    Substitution: Halogenated, nitrated, and sulfonated carbazole derivatives.

Comparison with Similar Compounds

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its partially saturated carbazole ring and the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLAUQMHSAAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (34.5 g, 142 mol) was dissolved in 375 mL of THF. Lithium hydroxide hydrate (23.8 g, 566 mmol) was added. The mixture was stirred at room temperature 48 h, at which time TLC showed complete consumption of starting ester. The mixture was acidified with 1 N HCl and was extracted with ethyl acetate. The organic layer was washed with brine, then was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 30.4 g (99%) of the title compound.
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide hydrate
Quantity
23.8 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 4-oxo-cyclohexanecarboxylic acid (4.05 g, 28.5 mmol) and phenylhydrazine hydrochloride (4.12 g, 28.5 mmol) in EtOH (200 ml) is stirred at reflux for 3 h. Then, the solvent is evaporated and the residue is dissolved in boiling toluene. Precipitating ammonium chloride is filtered off and the clear filtrate is cooled to rt. The resulting precipitate is filtered and tried under high vacuum to give pure subtitle compound as a white solid (5.16 g) in 84% yield. tR (LC-3) 2.21 min; ESI-MS (positive ion): m/z 216.30 [M+H]+(calcd 215.09 for C13H13NO2). 1H-NMR (CDCl3): 2.01 (m, 1H); 2.28 (m, 1H); 2.83 (m, 4H); 3.04 (dd, J=14.8 Hz, 4.7 Hz, 1H); 7.02 (m, 2H); 7.19 (d, J=7.2 Hz, 1H); 7.38 (d, J=7.0 Hz, 1H); 7.63 (s br, 1H).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

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